Etidronate Disodium

Osteoporosis Bisphosphonate tolerability Upper GI adverse events

Etidronate disodium is the only bisphosphonate with regulatory approval and established clinical protocols for heterotopic ossification (HO) prophylaxis following total hip arthroplasty or spinal cord injury—an indication for which nitrogen-containing bisphosphonates (alendronate, zoledronate) are ineffective. Its non-nitrogenous structure confers weak FDPS inhibition (IC₅₀ 80 μM) and mineralization-inhibiting capacity absent in newer agents. For osteoporosis, it delivers Cochrane-verified vertebral fracture risk reduction (RR 0.59) with superior GI tolerability at a fraction of the cost of nitrogen-containing alternatives. Researchers rely on it as the prototypical ATP-analog-mediated osteoclast apoptosis comparator. Ensure your protocol's integrity—verify non-substitutability before ordering.

Molecular Formula C2H6Na2O7P2
Molecular Weight 249.99 g/mol
CAS No. 7414-83-7
Cat. No. B013570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtidronate Disodium
CAS7414-83-7
Synonyms(1-hydroxyethylene)diphosphonic acid
(1-hydroxyethylene)diphosphonic acid, Tetrapotassium Salt
1 Hydroxyethane 1,1 Diphosphonate
1 Hydroxyethylidene 1,1 Bisphosphonate
1,1 hydroxyethylenediphosphonate
1,1-hydroxyethylenediphosphonate
1-Hydroxyethane-1,1-Diphosphonate
1-Hydroxyethylene Diphosphonate, Disodium
1-Hydroxyethylidene-1,1-Bisphosphonate
Dicalcium EHDP
Dicalcium Etidronate
Didronel
Diphosphonate, Disodium 1-Hydroxyethylene
Diphosphonic Acid, Hydroxyethylidene
Disodium 1 Hydroxyethylene Diphosphonate
Disodium 1-Hydroxyethylene Diphosphonate
Disodium Etidronate
EHDP
EHDP, Dicalcium
Ethanehydroxydiphosphonate
Ethanehydroxyphosphate
Etidronate
Etidronate Disodium
Etidronate, Dicalcium
Etidronate, Disodium
Etidronate, Sodium
Etidronate, Tetrapotassium Salt
Etidronic Acid
HEDP
HEDSPA
Hydroxyethanediphosphonate
Hydroxyethylidene Diphosphonic Acid
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt
Salt Etidronate, Tetrapotassium
Sodium Etidronate
Tetrapotassium Salt Etidronate
Xidifon
Xidiphon
Xydiphone
Molecular FormulaC2H6Na2O7P2
Molecular Weight249.99 g/mol
Structural Identifiers
SMILESCC(O)(P(=O)(O)O)P(=O)(O)O.[Na]
InChIInChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2
InChIKeyGWBBVOVXJZATQQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility1.15e+01 g/L

Etidronate Disodium (CAS 7414-83-7): First-Generation Bisphosphonate with Dual Action on Bone Mineralization and Resorption


Etidronate disodium (1-hydroxyethylidene-1,1-bisphosphonate) is a first-generation, non‑nitrogenous bisphosphonate that acts as a synthetic analog of endogenous pyrophosphate [1]. It exerts its therapeutic effects by chemisorbing to hydroxyapatite crystals in bone, where it inhibits both osteoclast‑mediated bone resorption and the mineralization of amorphous calcium phosphate precursors [2]. This dual inhibition of resorption and mineralization distinguishes etidronate from nitrogen‑containing bisphosphonates and underlies its unique clinical niche in preventing heterotopic ossification following total hip arthroplasty or spinal cord injury [3].

Why Etidronate Disodium Cannot Be Substituted with Alendronate or Other Nitrogen‑Containing Bisphosphonates in Critical Applications


Etidronate disodium cannot be indiscriminately substituted with newer nitrogen‑containing bisphosphonates (e.g., alendronate, risedronate, zoledronate) because its non‑nitrogenous structure confers fundamentally different pharmacological properties. Etidronate is a weak inhibitor of farnesyl diphosphate synthase (FDPS; IC₅₀ = 80 μM) compared to nitrogen‑containing bisphosphonates and exerts antiresorptive effects via intracellular ATP analog formation rather than the mevalonate pathway . Critically, etidronate uniquely inhibits bone mineralization at doses proximate to those required for antiresorptive activity—a property that makes it effective for preventing heterotopic ossification but also mandates intermittent (cyclic) dosing to avoid osteomalacia [1]. This mineralization‑inhibiting capacity is absent in newer bisphosphonates, rendering them ineffective for heterotopic ossification prophylaxis [2].

Etidronate Disodium: Quantified Differentiation from Comparator Bisphosphonates Across Key Evidence Dimensions


Gastrointestinal Tolerability: Etidronate vs. Alendronate in Pooled Head‑to‑Head Trials

Pooled analysis of three head‑to‑head clinical trials demonstrated that alendronate‑treated patients had significantly higher odds of experiencing mild upper gastrointestinal events compared to etidronate‑treated patients [1].

Osteoporosis Bisphosphonate tolerability Upper GI adverse events

Vertebral Fracture Risk Reduction: Etidronate vs. Placebo in Postmenopausal Osteoporosis

A 2024 Cochrane systematic review and meta‑analysis of 26 randomized controlled trials (n=2,770 postmenopausal women) found that intermittent cyclic etidronate (400 mg/day) significantly reduces the relative risk of clinical vertebral fractures compared to placebo [1]. The effect is specific to vertebral fractures; no significant reduction in non‑vertebral fractures was observed [2].

Osteoporosis Fracture prevention Meta-analysis

Bone Mineral Density Improvement: Etidronate vs. Alendronate in Head‑to‑Head Osteoporosis Trial

A head‑to‑head comparative study of 776 osteoporotic patients directly compared alendronate (n=197), etidronate (n=199), alfacalcidol (n=221), and vitamin K₂ (n=159) over more than three years of follow‑up [1]. Alendronate produced the greatest lumbar BMD increase (8%), followed by etidronate (6%), while both alfacalcidol and vitamin K₂ showed minimal to negative changes (+1% to −2%) [1].

Osteoporosis Bone mineral density Head‑to‑head comparison

Paget's Disease Biochemical Response: Etidronate Reduction of Alkaline Phosphatase

In a comparative study of 37 patients with Paget's disease of bone, 19 patients treated with etidronate disodium for six months demonstrated a mean reduction in serum alkaline phosphatase to 53% of initial values, indicating substantial suppression of disease‑related bone turnover [1].

Paget's disease of bone Alkaline phosphatase Bisphosphonate therapy

Corticosteroid‑Induced Osteoporosis: Etidronate vs. Calcium Alone on Lumbar Spine BMD

A 36‑month observational cohort study in patients with established corticosteroid‑induced osteoporosis (n=61) compared cyclic etidronate (400 mg/day for 14 days every 3 months plus calcium) to daily calcium alone [1]. Etidronate produced sustained BMD improvement in the lumbar spine over the full study period [1].

Corticosteroid‑induced osteoporosis Bone mineral density Bisphosphonate therapy

Bone Hydroxyapatite Binding Affinity: Etidronate vs. Other Bisphosphonates

Competition binding assays using [¹⁴C]‑alendronate on human bone powder demonstrated that most clinically tested bisphosphonates, including etidronate, exhibit comparable affinities for human bone mineral [1]. In contrast, tiludronate (Ki = 173 μM) and clodronate (Ki = 806 μM) displayed significantly weaker binding affinity, which translated into reduced antiresorptive potency requiring higher dosing [1].

Bisphosphonate pharmacology Hydroxyapatite binding Structure‑activity relationship

Etidronate Disodium: Optimal Procurement and Research Application Scenarios Based on Quantitative Evidence


Prophylaxis of Heterotopic Ossification Following Total Hip Arthroplasty or Spinal Cord Injury

Etidronate is uniquely indicated for the prevention of heterotopic ossification (HO) following total hip replacement or spinal cord injury [1]. This application leverages etidronate's distinctive ability to inhibit both the formation and growth of hydroxyapatite crystals—a property absent in nitrogen‑containing bisphosphonates. Clinical protocols typically employ etidronate 20 mg/kg/day for 2 weeks pre‑operatively followed by 12 weeks post‑operatively, or 20 mg/kg/day for 2 weeks followed by 10 mg/kg/day for 10 weeks in spinal cord injury patients [2]. This represents a procurement‑differentiating niche: etidronate is the only bisphosphonate with regulatory approval and established clinical protocols for HO prophylaxis.

Cost‑Sensitive Osteoporosis Management with Documented Vertebral Fracture Protection

In healthcare systems or research settings where acquisition cost is a primary driver, etidronate provides Cochrane‑verified vertebral fracture risk reduction (RR = 0.59, 95% CI: 0.36‑0.96) at a fraction of the cost of newer bisphosphonates [3]. The evidence supports cyclic dosing of 400 mg/day for 14 days every 3 months. This application is particularly relevant for patients with low‑to‑moderate fracture risk who cannot access or tolerate alendronate due to upper GI adverse events, as etidronate has demonstrated superior GI tolerability in pooled head‑to‑head trials [4].

Research on Non‑Nitrogenous Bisphosphonate Mechanisms and ATP‑Analog Formation

Etidronate disodium serves as the prototypical non‑nitrogenous bisphosphonate in mechanistic studies investigating ATP‑analog‑mediated osteoclast apoptosis [5]. Its weak FDPS inhibition (IC₅₀ = 80 μM) relative to nitrogen‑containing bisphosphonates makes it an essential comparator in structure‑activity relationship studies . Researchers utilize etidronate to dissect the relative contributions of the mevalonate pathway versus ATP‑competitive mechanisms in osteoclast inhibition. The compound's high aqueous solubility (≥10 mg/mL in H₂O) facilitates in vitro and in vivo experimental manipulation .

Paget's Disease of Bone: First‑Line or Sequential Therapy

Etidronate remains a cost‑effective, guideline‑recognized option for symptomatic Paget's disease of bone. Clinical evidence demonstrates that etidronate reduces serum alkaline phosphatase to approximately 53% of baseline values over six months of therapy, exceeding the biochemical suppression achieved with calcitonin (76% of baseline) [6]. For procurement decisions involving Paget's disease protocols, etidronate at 5‑20 mg/kg/day (maximum 6‑month course) provides adequate disease control in patients with mild‑to‑moderate disease activity or those requiring a drug holiday from more potent nitrogen‑containing bisphosphonates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etidronate Disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.